molecular formula C15H18O2 B13934746 (Bicyclo(2.2.1)hept-2-yl)methyl benzoate CAS No. 53075-50-6

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate

Cat. No.: B13934746
CAS No.: 53075-50-6
M. Wt: 230.30 g/mol
InChI Key: UGGMYHIVEOWQOR-UHFFFAOYSA-N
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Description

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate (B1203000) is an organic compound with the chemical formula C15H18O2. echemi.com It belongs to the family of esters, specifically a benzoate ester derived from benzoic acid and (bicyclo[2.2.1]hept-2-yl)methanol. The structure is characterized by two key features: the norbornane (B1196662) (bicyclo[2.2.1]heptane) framework and the methyl benzoate group. This combination of a rigid, three-dimensional hydrocarbon scaffold and a reactive, functional ester makes it and its derivatives valuable subjects in synthetic design and medicinal chemistry.

PropertyData
CAS Number 53075-50-6
Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
EINECS Number 258-346-5

The bicyclo[2.2.1]heptane framework, commonly known as norbornane, is a saturated bicyclic hydrocarbon. Its bridged-ring system imparts a high degree of rigidity and a distinct three-dimensional shape. This structural characteristic is of great importance in synthetic chemistry for several reasons. Polycyclic hydrocarbon scaffolds are sought after in drug discovery because they offer unique spatial arrangements of functional groups, which can lead to highly specific interactions with biological targets. nih.govrsc.org

The use of bicyclic motifs, including bicyclo[2.2.1]heptane, is a widely employed strategy in medicinal chemistry to explore chemical space and optimize pharmacokinetic properties. nih.govrsc.org For instance, the introduction of a bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeleton led to the identification of a selective antagonist for the CXCR2 chemokine receptor, which has been studied as a potential target for treating metastatic cancer. nih.gov The rigid scaffold helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a receptor and potentially increasing potency and selectivity. This structural control makes the norbornane scaffold a valuable building block in the design of new therapeutic agents and complex organic molecules. researchgate.netnih.gov

Esters are a pivotal class of organic compounds, and benzoate esters, derived from benzoic acid, are particularly significant in organic synthesis. chemicalbook.com The benzoate group can serve multiple roles in a molecule. It is often employed as a protecting group for alcohols, masking their reactivity while other chemical transformations are carried out elsewhere in the molecule. The formation of a benzoate ester from an alcohol is a common strategy due to the ester's general stability under various reaction conditions and the relative ease of its subsequent removal (deprotection) when needed. organic-chemistry.org

Beyond its role as a protecting group, the benzoate moiety acts as a crucial synthetic handle. The ester linkage can be cleaved under specific conditions (e.g., hydrolysis) to reveal the original alcohol for further functionalization. Furthermore, the carbonyl group within the ester provides a site for nucleophilic attack, and the aromatic ring can be modified through electrophilic substitution reactions, although this is less common when it is used as a simple protecting group. The synthesis of benzoate esters is typically achieved through methods like Fischer esterification, which involves reacting a carboxylic acid (benzoic acid) with an alcohol in the presence of an acid catalyst. researchgate.net This versatility makes the benzoate ester a cornerstone in the synthesis of a wide array of chemical products. chemicalbook.comfiveable.me

The specific compound (Bicyclo(2.2.1)hept-2-yl)methyl benzoate and its derivatives are primarily featured in the chemical literature as key intermediates in the synthesis of more complex target molecules, particularly carbocyclic nucleoside analogues. researchgate.netevitachem.com These analogues are compounds that mimic natural nucleosides but have a carbocyclic ring instead of the typical sugar moiety, and they are investigated for potential antiviral and anticancer activities. nih.govevitachem.com

Research in this area has utilized derivatives of this compound to construct these modified nucleosides. For example, studies have described the synthesis of novel carbocyclic nucleoside analogues starting from related structures like [(1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate. researchgate.net In these synthetic pathways, the benzoate group serves to protect the primary alcohol while modifications are made to the bicyclic ring, such as hydroboration, oxidation, and the introduction of nitrogenous bases. researchgate.net

Another line of research involves the synthesis of analogues from 7-oxabicyclo[2.2.1]heptane systems, where an oxygen atom replaces one of the methylene (B1212753) bridges in the norbornane core. consensus.app Here too, the methyl benzoate moiety is a recurring feature, used in intermediates like [(1R,2R,4R*)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate. consensus.app These studies underscore the primary role of this compound and its close analogues as foundational building blocks, enabling the construction of intricate molecules with potential biological relevance.

Analogue TypeStarting Material / IntermediateResearch Goal
Carbocyclic Nucleosides [(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoateSynthesis of purine (B94841) analogues
Bromo- and Azido- substituted [(1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-en-2-yl]methyl benzoateSynthesis of purine derivatives
Oxabicycloheptane Nucleosides [(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoateSynthesis of antiviral agents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53075-50-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl benzoate

InChI

InChI=1S/C15H18O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h1-5,11,13-14H,6-10H2

InChI Key

UGGMYHIVEOWQOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2COC(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Yl Methyl Benzoate and Its Derivatives

Direct Synthetic Routes to (Bicyclo[2.2.1]hept-2-yl)methyl Benzoate (B1203000)

Direct synthetic routes to (Bicyclo[2.2.1]hept-2-yl)methyl benzoate typically involve the formation of the ester bond as a key step, preceded by the construction of the norbornane (B1196662) skeleton.

Esterification Protocols and Optimization

The final step in the synthesis of (Bicyclo[2.2.1]hept-2-yl)methyl benzoate is the esterification of (bicyclo[2.2.1]hept-2-yl)methanol. Standard esterification methods, such as Fischer esterification using benzoic acid and an acid catalyst, or acylation with benzoyl chloride in the presence of a base like pyridine (B92270), are commonly employed. medcraveonline.com Optimization of these protocols often focuses on maximizing yield and purity. For instance, the reaction of (1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)methanol with benzoyl chloride and pyridine at 70°C for 2 hours has been reported to produce the corresponding ester in 72% yield. medcraveonline.com Enzyme-catalyzed esterification, for example, using Candida rugosa lipase (B570770), presents a milder and more selective alternative, which can be particularly advantageous for sensitive substrates. nih.gov

Table 1: Comparison of Esterification Methods for Benzoate Synthesis
MethodReagentsGeneral ConditionsAdvantagesDisadvantages
Fischer EsterificationBenzoic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Typically requires heat and removal of waterInexpensive reagentsReversible reaction, can require harsh conditions
Acylation with Acyl HalideBenzoyl chloride, alcohol, base (e.g., pyridine, triethylamine)Often performed at or below room temperatureHigh yielding, generally irreversibleGenerates stoichiometric amounts of salt byproduct
Enzymatic EsterificationBenzoic acid, alcohol, lipase (e.g., Candida rugosa)Mild temperatures, organic solventsHigh selectivity, environmentally friendlyEnzyme cost and stability can be a concern

Precursor Synthesis via Diels-Alder Cycloadditions to Norbornane Frameworks

The cornerstone of synthesizing the norbornane framework is the Diels-Alder reaction, a powerful [4+2] cycloaddition. masterorganicchemistry.comlibretexts.org The reaction typically involves a conjugated diene, most commonly cyclopentadiene (B3395910), and a dienophile. nih.gov For the synthesis of (bicyclo[2.2.1]hept-2-yl)methyl benzoate precursors, suitable dienophiles are acrylic acid derivatives or allyl alcohol derivatives. For example, the Diels-Alder reaction of cyclopentadiene with allyl benzoate or para-substituted allyl benzoates directly yields bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate derivatives. pleiades.online Alternatively, the reaction of cyclopentadiene with acrolein followed by reduction of the aldehyde and subsequent benzoylation provides the target molecule. consensus.app

The reactivity in Diels-Alder reactions is significantly influenced by the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. masterorganicchemistry.com The reaction of cyclopentadiene is particularly facile due to its high reactivity. nih.gov

Stereoselective Synthesis of (Bicyclo[2.2.1]hept-2-yl)methyl Benzoate and Stereoisomers

Control of stereochemistry is paramount in the synthesis of norbornane derivatives, as the biological activity and material properties are often dependent on the specific stereoisomer.

Control of Endo/Exo Selectivity in Norbornane Formation

A key stereochemical consideration in the Diels-Alder reaction for forming norbornane systems is the preference for the endo or exo product. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions. masterorganicchemistry.commasterorganicchemistry.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. chemconnections.org

The endo/exo selectivity can be influenced by several factors, including reaction temperature, solvent, and the use of Lewis acid catalysts. masterorganicchemistry.comnih.gov Lewis acids can enhance the endo selectivity by coordinating to the dienophile, which lowers the energy of the LUMO and strengthens the secondary orbital interactions. masterorganicchemistry.com In some cases, specific catalysts can be employed to favor the formation of the exo isomer. For instance, the use of certain rhodium(I) catalysts in hydroarylation reactions of norbornene has been shown to provide high endo-selectivity, which is unusual as most addition reactions to norbornene are exo-selective. researchgate.net

Table 2: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions
FactorEffect on SelectivityRationale
TemperatureLower temperatures generally favor the kinetic (endo) product. Higher temperatures can lead to equilibration to the thermodynamic (exo) product.The transition state for the endo product is lower in energy, but the exo product is more stable.
Lewis Acid CatalysisOften increases endo selectivity.Coordination of the Lewis acid to the dienophile enhances secondary orbital interactions. masterorganicchemistry.com
Steric HindranceBulky substituents on the diene or dienophile can favor the exo product.Minimization of steric repulsion in the transition state.
SolventSolvent polarity can influence the transition state energies and thus the selectivity.Differential solvation of the endo and exo transition states.

Asymmetric Approaches to Chiral Norbornane Derivatives

The synthesis of enantiomerically pure norbornane derivatives is of great interest. Asymmetric Diels-Alder reactions are a primary method to achieve this. These approaches can be broadly categorized into the use of chiral auxiliaries, chiral catalysts, and chiral dienophiles or dienes. magtech.com.cnchemrxiv.org

Chiral auxiliaries, such as Oppolzer's camphorsultam, can be attached to the dienophile to direct the facial selectivity of the cycloaddition. chemrxiv.orgresearchgate.net After the reaction, the auxiliary can be cleaved to afford the chiral norbornane derivative. Chiral Lewis acids, often derived from metals like copper, aluminum, or titanium complexed with chiral ligands, can catalyze the Diels-Alder reaction with high enantioselectivity. magtech.com.cnrsc.org For example, copper(II)-bisoxazoline complexes have been shown to catalyze the reaction of α-thioacrylates with cyclopentadiene to give the endo product with high diastereo- and enantioselectivity. rsc.org

Diastereoselective Transformations Leading to (Bicyclo[2.2.1]hept-2-yl)methyl Benzoate Analogues

Once the norbornane framework is established, further diastereoselective transformations can be carried out to introduce additional stereocenters and functional groups, leading to a variety of analogues. For instance, the double bond in bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate can be functionalized through reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation. The stereochemical outcome of these reactions is often directed by the existing stereochemistry of the norbornane skeleton. For example, hydroboration of (1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate, followed by oxidation, can lead to the formation of specific diastereomeric diols. cas.cz These diols can then be further manipulated to produce a range of carbocyclic nucleoside analogues. cas.czresearchgate.net

Catalytic Methods in the Synthesis of Related Bicyclic Esters

Catalysis offers powerful tools for the construction of complex molecular frameworks like those found in bicyclic esters. Transition metal catalysis, organocatalysis, and enzymatic transformations each provide distinct advantages in terms of selectivity, efficiency, and substrate scope for synthesizing and modifying these structures.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis is extensively used for C-C and C-heteroatom bond formation, enabling the construction of complex bicyclic systems. mdpi.com Palladium-based catalysts, in particular, have proven versatile in mediating a range of transformations.

Palladium(II)-catalyzed reactions involving C-H activation have emerged as a powerful strategy. For instance, a tandem intramolecular β-C(sp³)–H olefination and lactonization reaction can transform a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone scaffold. nih.gov This methodology demonstrates the potential for transition metals to orchestrate complex cyclizations through sequential C-H functionalization and migratory insertion steps. nih.gov

Furthermore, palladium catalysis is effective in multicomponent reactions that rapidly build molecular complexity. A three-component coupling of norbornene, aryl halides, and arylacetylenes using a ligand-free palladium system can produce highly substituted bicyclo[2.2.1]heptane derivatives. researchgate.net Similarly, palladium-catalyzed intramolecular amination and N-arylation reactions have been applied to the synthesis of medium-sized N-heterocycles, showcasing the broad utility of this approach. mdpi.com These methods highlight the potential for creating diverse bicyclic ester derivatives through the strategic choice of metal catalyst and coupling partners.

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Bicyclic Systems

Catalytic System Reaction Type Bicyclic Scaffold Key Features
Palladium(II) C-H Olefination/Lactonization Bicyclo[3.2.1]lactone Tandem intramolecular reaction from linear carboxylic acids. nih.gov
Palladium(0) Three-Component Coupling Bicyclo[2.2.1]heptane Stereoselective cis-1,2-arylalkynylation of bicyclic alkenes. researchgate.net
Palladium(0) Intramolecular Cyclization 8- to 11-membered heterocycles Formal [n+2] cycloaddition of bis-nucleophiles and propargylic esters. mdpi.com
Tungsten Intramolecular Cycloalkenation Fused Bicyclic Lactones Cyclization of tungsten-alkynol species to form lactones. acs.org

Organocatalytic Approaches

Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has become a "third pillar" of asymmetric synthesis and is instrumental in the stereoselective construction of bicyclic frameworks. mdpi.com These methods often rely on cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple precursors. uniroma1.it

Chiral amines and amino acids, such as proline, are frequently employed as catalysts. mdpi.com For example, the organocatalytic domino Michael-aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides can afford chiral bicyclo[3.2.1]octanes. nih.gov Similarly, a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization (o-HPD) followed by a [4+2] cycloaddition has been developed to produce bicyclo[2.2.2]octenones. nih.gov This reaction uses a chiral oxaziridinium catalyst to achieve high enantioselectivity across a range of phenol substrates. nih.gov

These strategies underscore the power of organocatalysis to create complex and enantioenriched bicyclic systems, which are valuable precursors for natural products and bioactive molecules. uniroma1.itnih.gov

Table 2: Representative Organocatalytic Reactions for Bicyclic Synthesis

Catalyst Type Reaction Product Scaffold Enantiomeric Ratio (e.r.) / Excess (e.e.)
Chiral Oxaziridinium o-HPD/[4+2] Dimerization Bicyclo[2.2.2]octenone Up to 99:1 e.r. nih.gov
L-Proline Michael/Aldol Cascade Bicyclic Dicarbonyl 76% e.e. mdpi.com
Takemoto's Catalyst Michael/Aldol Domino Bicyclo[3.2.1]octane Not specified. nih.gov
Confined Brønsted Acid (IDPi) Formal Cycloaddition Azabicyclo[2.1.1]hexane Up to 99:1 e.r. acs.org

Enzymatic Transformations of Benzoate Esters in Bicyclic Synthesis

Enzymatic transformations offer a green and highly selective alternative for synthesizing chiral building blocks. The enzymatic dihydroxylation of benzoate esters using whole-cell fermentation with genetically engineered Escherichia coli strains has been investigated as a method to produce versatile chiral intermediates. nih.govresearchgate.net

In this process, a series of benzoate esters (including methyl, ethyl, allyl, and propargyl esters) are subjected to enzymatic dihydroxylation, yielding cis-cyclohexadienediols. nih.gov These diol products are valuable synthons that can be converted into more complex molecules, including bicyclic ring systems. nih.govresearchgate.net For example, the diol derived from ethyl benzoate can undergo a regio- and stereoselective Diels-Alder cycloaddition with various dienophiles to form new bicyclic adducts. nih.gov A subsequent hetero-Diels-Alder reaction can yield a bicyclic oxazine, a useful precursor for amino cyclitols. nih.gov

The substrate scope of this enzymatic reaction is sensitive to steric hindrance; while smaller esters are readily oxidized, bulkier substrates like n-butyl and t-butyl benzoate are not transformed. researchgate.net This highlights both the potential and the limitations of using enzymatic methods for generating precursors for bicyclic ester synthesis.

Table 3: Substrate Scope of Enzymatic Dihydroxylation of Benzoate Esters

Substrate Product Outcome
Methyl, Ethyl, Allyl, Propargyl Benzoate Corresponding cis-cyclohexadienediol Good substrates, yields ~1g/L. nih.govresearchgate.net
n-Propyl, i-Propyl Benzoate Corresponding cis-cyclohexadienediol Poor substrates. nih.govresearchgate.net
n-Butyl, t-Butyl Benzoate No reaction Not oxidized. nih.govresearchgate.net

Derivatization Strategies of the Bicyclo(2.2.1)heptyl and Benzoate Moieties

Functionalization of the core (Bicyclo(2.2.1)hept-2-yl)methyl benzoate structure can be achieved by modifying either the bicyclo[2.2.1]heptyl (norbornane) framework or the benzoate ester group. These derivatizations allow for the fine-tuning of the molecule's properties and the introduction of new functionalities for further synthetic transformations.

Alkylation and Acylation of the Norbornane Moiety

The norbornane skeleton can be functionalized through various reactions, although its strained nature can influence reactivity. researchgate.net When functional groups such as hydroxyl or amino groups are present on the norbornane ring, they serve as handles for further modification via alkylation or acylation. google.com

For instance, a hydroxyl group on the bicyclic frame can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions for introducing alkyl chains. rsc.org Acylation is a more direct method for modifying hydroxyl or amino substituents. The reaction of a bicyclo[2.2.1]heptane-based alcohol with an acyl chloride, such as 4-nitrobenzoyl chloride, in the presence of a base like triethylamine (B128534) and a catalyst like N,N-dimethyl-4-aminopyridine, yields the corresponding ester. acs.org Similarly, amino groups on the bicyclic system can be acylated using a carboxylic acid and a coupling reagent to form amides. google.com These reactions are fundamental for building more complex structures upon the rigid norbornane core.

Modifications of the Benzoate Ester Group

The benzoate ester group is a versatile functional group that can undergo several common transformations. organic-chemistry.org These modifications are crucial for converting the ester into other functionalities or for removing it as a protecting group.

One of the most fundamental reactions is ester hydrolysis, or saponification, which involves treating the ester with a base (e.g., NaOH) to yield the corresponding carboxylate salt and (bicyclo[2.2.1]hept-2-yl)methanol. nih.gov Conversely, the ester can be synthesized via esterification of the corresponding alcohol with benzoic acid or its derivatives. acs.org Transesterification, where the methyl group is exchanged for a different alkyl group, can be achieved by reacting the ester with another alcohol under acidic or basic conditions. google.com Furthermore, the ester group can be reduced using reagents like lithium aluminum hydride to afford (bicyclo[2.2.1]hept-2-yl)methanol and benzyl (B1604629) alcohol. These transformations allow for the selective modification or removal of the benzoate moiety, providing synthetic flexibility.

Table 4: Common Transformations of the Benzoate Ester Group

Reaction Reagents Product Functional Groups
Hydrolysis (Saponification) Aqueous base (e.g., NaOH, KOH) Carboxylic acid (as salt) and alcohol. nih.gov
Transesterification Different alcohol (R'-OH), acid or base catalyst New ester and original alcohol. google.com
Reduction Strong reducing agents (e.g., LiAlH₄) Two corresponding alcohols. organic-chemistry.org
Acylation (Esterification) Carboxylic acid/acyl chloride and alcohol Ester. organic-chemistry.org

Spectroscopic and Diffraction Based Structural Elucidation of Bicyclo 2.2.1 Hept 2 Yl Methyl Benzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules. For complex systems like bicyclo[2.2.1]heptane derivatives, one-dimensional NMR spectra are often insufficient for complete characterization due to signal overlap and complex coupling patterns. Advanced NMR techniques, however, provide the necessary resolution and correlation information to unambiguously assign the structure and stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex stereochemistry of the bicyclo[2.2.1]heptane system. These techniques work by correlating nuclear spins through chemical bonds or through space, providing a detailed connectivity map of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on their attached protons, which is the first step in building a structural framework from NMR data. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons (which are not visible in HSQC spectra) and for connecting different spin systems within the molecule, such as linking the benzoate (B1203000) group to the bicyclo[2.2.1]heptylmethyl moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of bicyclo[2.2.1]heptane derivatives. mdpi.com This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For the bicyclic system, NOESY can definitively establish the exo or endo orientation of the methyl benzoate substituent. For example, a cross-peak between a proton on the substituent and a proton on the bicyclic frame can confirm their spatial proximity and thus their relative stereochemistry. rsc.org

Table 1: Representative 2D NMR Correlations for Stereochemical Assignment of a Generic exo-(Bicyclo(2.2.1)hept-2-yl)methyl Benzoate.
ExperimentCorrelated NucleiInformation Gained
HSQC1H - 13C (Direct)Assigns carbon signals based on attached proton chemical shifts.
HMBC1H - 13C (Long-Range)Connects the benzoate carbonyl carbon to the methylene (B1212753) protons of the substituent.
NOESY1H - 1H (Through Space)A correlation between the methylene protons of the substituent and the bridgehead proton would confirm an exo orientation.

The bicyclo[2.2.1]heptane skeleton is known for its conformational rigidity. However, substituents on this framework can still exhibit dynamic processes, such as rotation around single bonds. Variable Temperature (VT) NMR is a powerful technique to study these conformational dynamics. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. rsc.org At high temperatures, if the rate of a dynamic process (like bond rotation) is fast on the NMR timescale, an averaged signal is observed. As the temperature is lowered, the rate of this process slows down. If the rate becomes slow enough, separate signals for each conformer may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change. researchgate.net For (Bicyclo(2.2.1)hept-2-yl)methyl benzoate, VT NMR could be used to study the rotational barrier of the benzoate group.

Table 2: Hypothetical Variable Temperature NMR Data for Rotational Dynamics of the Benzoate Group.
TemperatureObservationInterpretation
Room TemperatureSharp, averaged signals for aromatic protons.Fast rotation of the benzoate group.
Low Temperature (e.g., -60 °C)Broadening or splitting of aromatic proton signals.Slowed or restricted rotation, potentially indicating the presence of distinct rotational conformers.

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). beilstein-journals.org This allows chemists to track the fate of specific atoms during a chemical reaction, providing powerful insights into reaction mechanisms. researchgate.net

For instance, if this compound were synthesized from a starting material enriched with ¹³C at a specific position, the location of the ¹³C label in the final product could be determined by ¹³C NMR spectroscopy. This could be used to study rearrangement reactions that are common in bicyclic systems. nih.gov For example, in solvolysis reactions, the rigid frame of bicyclo[2.2.1]heptane derivatives can lead to Wagner-Meerwein rearrangements. A ¹³C label would allow for the unambiguous tracking of carbon atoms throughout this skeletal rearrangement. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light. These techniques are particularly sensitive to the three-dimensional structure of molecules and are therefore invaluable for the characterization of enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bhu.ac.in A CD spectrum is a plot of this differential absorption versus wavelength. The presence of a chromophore, such as the benzoate group in this compound, is necessary to obtain a CD spectrum.

The sign and intensity of the peaks in a CD spectrum, known as Cotton effects, are highly dependent on the stereochemistry of the molecule. For molecules with multiple chromophores, the through-space interaction of their electric transition dipole moments can lead to a phenomenon known as exciton (B1674681) chirality or exciton coupling. nih.govmdpi.com This results in a characteristic bisignate (two-peaked, with opposite signs) Cotton effect in the CD spectrum, from which the absolute configuration of the molecule can often be determined. rsc.org For certain derivatives of this compound, the interaction between the benzoate chromophore and another chromophore on the bicyclic ring could produce such an exciton-coupled CD spectrum.

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of a chiral substance with the wavelength of polarized light. bhu.ac.in An ORD curve is a plot of the specific or molar rotation versus wavelength. nih.gov

In regions of the spectrum where the molecule does not absorb light, the ORD curve is a plain curve. However, in the vicinity of an absorption band of a chromophore, the curve becomes anomalous, showing a peak and a trough. This phenomenon is known as the Cotton effect, and its sign can be correlated with the stereochemistry of the molecule. bhu.ac.in For this compound, the benzoate chromophore would give rise to a Cotton effect in the ORD spectrum, the analysis of which could provide information about the absolute configuration of the stereocenters in the bicyclic system. jst.go.jp

Stereochemistry and Conformational Analysis of Bicyclo 2.2.1 Hept 2 Yl Methyl Benzoate

Conformational Preferences and Dynamics of the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane system is a highly constrained and rigid bridged ring system. libretexts.orgfiveable.me Its structure can be visualized as a cyclohexane (B81311) ring in a boat conformation, with a methylene (B1212753) bridge connecting the C1 and C4 positions. libretexts.orgfiveable.me This bridging locks the six-membered ring into this boat-like arrangement, preventing the typical chair-boat conformational interconversion seen in simple cyclohexanes. libretexts.org

The rigidity of the norbornane (B1196662) skeleton means that the molecule does not undergo significant conformational changes. fiveable.me The primary source of any minor flexibility would be slight torsional angle adjustments. The structure is characterized by significant ring strain due to the non-planar arrangement of its carbon atoms and the pyramidalization of the bridgehead carbons. fiveable.me This inherent strain is a defining feature of the system and influences its reactivity and the spatial arrangement of its substituents. fiveable.me

Substituents on the bicyclo[2.2.1]heptane ring can occupy two distinct stereochemical positions: exo and endo. wikipedia.org The exo position points away from the six-membered ring's boat structure and anti to the one-carbon (C7) bridge. The endo position is oriented syn to the C7 bridge and is sterically hindered by the opposing C5-C6 bond. wikipedia.org Generally, the exo conformation is thermodynamically more stable due to reduced steric hindrance. fiveable.mefiveable.me

Stereochemical Influence of the Benzoate (B1203000) Ester Group

The introduction of the methyl benzoate substituent at the C2 position of the bicyclo[2.2.1]heptane core introduces several key stereochemical features. The substituent itself can exist in either the endo or exo position, giving rise to two diastereomers: endo-(Bicyclo[2.2.1]hept-2-yl)methyl benzoate and exo-(Bicyclo[2.2.1]hept-2-yl)methyl benzoate.

In the exo-isomer , the substituent is directed away from the main bicyclic framework, leading to a more sterically accessible and generally more stable conformation.

In the endo-isomer , the substituent is positioned underneath the bicyclic system, closer to the C7 bridge and the C5-C6 atoms. This proximity can lead to steric strain and intramolecular interactions that make the endo isomer less stable than the exo isomer.

The ester group itself, -CH₂-O-C(=O)-Ph, has rotational freedom around the C2-CH₂, CH₂-O, and O-C bonds. However, the bulky benzoate group will adopt conformations that minimize steric clashes with the rigid bicyclic skeleton. These preferred orientations can influence the molecule's reactivity and its interactions with other molecules, such as chiral selectors in chromatographic separations.

Diastereomeric Relationships and Separation Strategies

The primary diastereomers of (Bicyclo[2.2.1]hept-2-yl)methyl benzoate are the endo and exo isomers, which are stereoisomers that are not mirror images of each other. wikipedia.org These isomers arise from the orientation of the substituent at the C2 position relative to the bridges of the bicyclic system. wikipedia.org

The synthesis of norbornane derivatives, often through Diels-Alder reactions, typically yields a mixture of endo and exo products. wikipedia.org The ratio of these isomers can be influenced by reaction conditions, but separation is often necessary to obtain a pure diastereomer.

Separation Strategies: The separation of endo and exo diastereomers is feasible due to their different physical and chemical properties, which stem from their distinct three-dimensional shapes and steric environments.

Column Chromatography: This is the most common method for separating endo and exo isomers. google.com The differing polarity and steric accessibility of the two isomers lead to different affinities for the stationary phase (e.g., silica (B1680970) gel), allowing for their separation. The more sterically hindered endo isomer may interact differently with the stationary phase compared to the more exposed exo isomer.

Crystallization: Fractional crystallization can sometimes be employed. The distinct molecular shapes of the diastereomers can lead to differences in their crystal packing and solubility, which can be exploited for separation.

Chemical Conversion: In some cases, one isomer can be converted into the other. For instance, base-promoted isomerization can be used to epimerize an endo-rich mixture to a thermodynamically more stable exo-rich mixture, which can then be separated or hydrolyzed selectively. scirp.orgscirp.org For related norbornene carboxylic esters, treatment with a base like sodium tert-butoxide can facilitate this conversion. scirp.org

Separation TechniquePrincipleApplicability to (Bicyclo[2.2.1]hept-2-yl)methyl benzoate
Column Chromatography Differential adsorption on a stationary phase based on polarity and steric factors.Highly effective; the different spatial arrangement of the benzoate group in endo and exo isomers leads to different interactions with the stationary phase.
Fractional Crystallization Differences in solubility and crystal lattice energy between diastereomers.Potentially effective, depending on the specific crystallization properties of the two isomers.
Isomerization Conversion of the less stable isomer (typically endo) to the more stable one (exo) under basic conditions.Applicable for enriching the mixture with the desired exo isomer before final purification. scirp.orgscirp.org

Analysis of Chiral Properties and Enantiomeric Purity

The (Bicyclo[2.2.1]hept-2-yl)methyl benzoate molecule is chiral. The bicyclo[2.2.1]heptane ring itself is achiral due to a plane of symmetry. However, monosubstitution at the C2 position, as in this compound, renders the molecule chiral. The C1, C2, and C4 atoms are stereogenic centers. Therefore, the compound can exist as a pair of enantiomers for both the endo and exo diastereomers.

Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial, especially in pharmaceutical and biological contexts, as different enantiomers can have distinct biological activities.

Methods for Analysis:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). researchgate.net The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate between enantiomers in an NMR spectrum. researchgate.net The reagent forms diastereomeric complexes with the enantiomers, causing the NMR signals (e.g., ¹H or ¹³C) for each enantiomer to appear at different chemical shifts. The integration of these separated signals allows for the determination of the enantiomeric ratio. researchgate.net

Derivatization with a Chiral Agent: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. thieme-connect.de These diastereomers can then be separated and quantified by standard non-chiral chromatography (like HPLC or GC) or NMR, as they have different physical properties. thieme-connect.de

Analytical MethodPrincipleRelevance for Enantiomeric Purity
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Direct separation and quantification of the enantiomers, providing an accurate measure of enantiomeric excess. researchgate.net
NMR with Chiral Shift Reagents Formation of diastereomeric complexes that result in separate NMR signals for each enantiomer.Allows for the determination of the enantiomeric ratio from a single spectrum without physical separation. researchgate.net
Chiral Derivatization Conversion of enantiomers into diastereomers, which can be separated by standard analytical techniques.An indirect but effective method; the choice of derivatizing agent is critical for successful separation. thieme-connect.de

Computational and Theoretical Studies on Bicyclo 2.2.1 Hept 2 Yl Methyl Benzoate

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate (B1203000), DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as structural optimization. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the geometry of the molecule can be optimized to a minimum on the potential energy surface. researchgate.net

This optimization provides precise information about key structural parameters. For the bicyclo[2.2.1]heptane core, the calculations can accurately predict the bond lengths of the C-C single bonds, which are typically in the range of 1.53-1.56 Å, and the characteristic bond angles of this strained bicyclic system. The C-O and C=O bond lengths of the benzoate ester group, as well as the torsional angles that define the orientation of the benzoate group relative to the bicyclo[2.2.1]heptane moiety, are also determined. These calculated parameters can be compared with experimental data from X-ray crystallography for validation. researchgate.net

Table 1: Predicted Structural Parameters of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate from DFT Calculations Note: The data in this table are illustrative and based on typical values for similar compounds calculated using DFT. Actual values may vary.

Parameter Bond/Angle Predicted Value
Bond Length C1-C2 1.55 Å
C2-C3 1.54 Å
C1-C7 1.56 Å
C-O (ester) 1.35 Å
C=O (ester) 1.21 Å
Bond Angle C1-C7-C4 93.5°
C2-C1-C6 107.0°
Dihedral Angle H-C2-C(H2)-O Varies with conformer

Prediction of Spectroscopic Parameters (NMR, CD) for Stereochemical Assignment

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can be crucial for the stereochemical assignment of complex molecules like this compound. The presence of multiple chiral centers in the bicyclo[2.2.1]heptane core gives rise to several possible stereoisomers (e.g., exo and endo isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. conicet.gov.ar By calculating the NMR shielding tensors for each nucleus in the optimized geometry of different possible stereoisomers, a theoretical NMR spectrum can be generated. researchgate.net Comparison of these predicted spectra with experimental data can help in the unambiguous assignment of the relative stereochemistry of the molecule. conicet.gov.ar

Circular Dichroism (CD) Spectroscopy: For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum by calculating the rotational strengths of electronic transitions. nih.gov By comparing the calculated ECD spectrum of a specific enantiomer with the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be confidently assigned. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Stereoisomer of this compound Note: The data in this table are for illustrative purposes and represent a hypothetical comparison.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 42.5 42.1
C2 40.8 40.5
C7 36.2 35.9
C=O 166.8 166.5

Conformational Landscape Exploration and Energy Minima

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the bicyclic core to the methyl benzoate group. Understanding the conformational landscape is essential as the population of different conformers can influence the molecule's properties and reactivity.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. researchgate.netwikipedia.org By systematically rotating key dihedral angles and performing energy calculations at each step, a map of the energy as a function of the molecular geometry can be constructed. This allows for the identification of low-energy conformers (energy minima) and the energy barriers between them (transition states). beilstein-journals.org Such studies reveal the most stable conformations of the molecule and their relative populations at a given temperature, which is crucial for interpreting experimental data and understanding the molecule's behavior. beilstein-journals.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely used to elucidate the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can provide a detailed picture of the reaction pathway. rsc.org

By locating the transition state (the highest energy point along the reaction coordinate), the activation energy of the reaction can be calculated. ucsb.edu This provides valuable information about the reaction rate. Furthermore, the geometry of the transition state can reveal important details about how the reaction proceeds, for example, whether a bond is being formed or broken in a specific orientation. ucsb.edufossee.in Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state connects the reactants and products on the potential energy surface. scm.com

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information about static molecular structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov In an MD simulation, the motion of each atom in the molecule is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. nih.gov

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a solvent. nih.gov These simulations can reveal how the molecule flexes and changes its shape over time, providing a more realistic picture of its behavior than static calculations alone. cambridge.orgrsc.org MD simulations are particularly useful for understanding processes that occur over longer timescales, such as large conformational changes or interactions with other molecules. acs.org

Advanced Applications of Bicyclo 2.2.1 Hept 2 Yl Methyl Benzoate in Organic and Materials Chemistry

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate (B1203000) serves as a crucial starting point for the elaboration of more complex molecular structures. Its inherent bicyclic nature is a prized feature for chemists aiming to construct intricate three-dimensional molecules.

Building Block for Bicyclic Ring Systems

The foundational structure of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate, often synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and a corresponding allyl benzoate, provides a robust platform for creating a variety of other bicyclic systems. pleiades.online The strained bicyclo[2.2.1]heptane core is not merely a passive scaffold but an active participant in directing subsequent chemical transformations. Researchers have utilized this framework to develop synthetic routes to a range of bicyclic derivatives. chemrxiv.org The defined stereochemistry of the benzoate group relative to the bicyclic system allows for highly controlled modifications, making it an essential building block for compounds where spatial arrangement is critical. chemrxiv.org This controlled approach is fundamental in medicinal chemistry, where the precise orientation of functional groups can determine biological activity. chemrxiv.org

Precursor for Natural Product Synthesis

The utility of this compound is particularly evident in its application as a key intermediate for synthesizing analogues of natural products, specifically carbocyclic nucleosides. These molecules are of significant interest due to their potential antiviral and antineoplastic properties. cas.cz

In a representative synthetic pathway, (1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate is converted into key intermediates through a series of carefully orchestrated reactions. cas.czresearchgate.net This multi-step process highlights the versatility of the starting compound.

StepReactionReagentsPurposeResulting Intermediate
1HydroborationBorane complexesRegioselective addition of hydroxyl groups across the double bondHydroxylated bicyclo[2.2.1]heptan-2-yl]methyl benzoates
2OxidationPyridinium dichromate (PDC)Conversion of alcohol groups to ketonesKetone intermediates
3ReductionReducing agents (e.g., borohydrides)Stereoselective reduction of ketones to specific alcohol isomersKey diol intermediates [(e.g., 12a and 12b)] cas.czresearchgate.net
4Mitsunobu ReactionDEAD, PPh₃, Purine (B94841) base (e.g., 6-chloropurine)Coupling of the bicyclic alcohol with a nucleobaseTarget carbocyclic nucleoside analogues

This sequence demonstrates how the bicyclo[2.2.1]heptane skeleton, protected by the benzoate group, is methodically functionalized. The Mitsunobu reaction, in particular, allows for the precise installation of purine or pyrimidine (B1678525) bases, leading to the final nucleoside analogues. cas.czresearchgate.net The resulting compounds, which mimic the structure of natural nucleosides but with a stable carbocyclic "sugar" moiety, are then evaluated for their biological activity. cas.cz

Monomer in Polymerization Chemistry

The bicyclo[2.2.1]heptene group, also known as the norbornene group, is a highly valuable monomer for producing polymers with unique properties. Its high ring strain facilitates efficient polymerization through mechanisms like Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. nih.govresearchgate.net

Synthesis of Norbornene-Derived Polymers for Optical Applications

Polymers derived from norbornene monomers, often referred to as polynorbornenes, are known for their exceptional physical properties, making them ideal for advanced optical applications. researchgate.net These properties include high glass transition temperatures (Tg), excellent optical transparency, low birefringence, and good mechanical strength. The bulky bicyclic structure of the norbornene repeat unit restricts chain mobility, leading to a high Tg and thermal stability. norbornene.ru

When this compound is used as a monomer, the benzoate side group can further enhance the polymer's properties. The phenyl group contributes to a higher refractive index, a desirable characteristic for materials used in lenses, optical films, and waveguides. unileoben.ac.at The specific stereochemistry (endo vs. exo) of the substituent on the norbornene ring can significantly influence the final properties of the polymer, with endo-isomers sometimes leading to higher glass transition temperatures due to differences in polymer chain packing. researchgate.net

PropertyTypical Value/Characteristic for PolynorbornenesContribution of this compound Moiety
Glass Transition Temp. (Tg) High (often >150 °C)Bulky bicyclic structure restricts chain motion.
Optical Transparency Excellent in the visible spectrumAliphatic backbone ensures low absorption.
Refractive Index TunableThe benzoate group's phenyl ring increases the refractive index.
Thermal Stability HighStable saturated polymer backbone post-polymerization.
Solubility Controllable via side groupsThe benzoate ester group influences solubility in organic solvents.

Photoresist Monomer Development

The robust thermal and mechanical properties of polynorbornenes also make them excellent candidate materials for photoresists, which are critical in the microelectronics industry for photolithography. researchgate.net Photoresist formulations require a polymer resin that provides structural integrity and etch resistance during the fabrication of integrated circuits.

Integration into Supramolecular Chemistry Scaffolds

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The construction of these systems relies on building blocks with well-defined shapes and predictable interaction patterns. The rigid and pre-organized structure of the bicyclo[2.2.1]heptane framework makes it an exemplary scaffold for such purposes.

The defined three-dimensional geometry of this compound makes it a valuable component for building larger, ordered supramolecular assemblies. Unlike flexible aliphatic chains, the bicyclic core does not readily collapse, allowing it to act as a rigid spacer or a structural director in host-guest complexes, molecular clips, or self-assembled capsules. The benzoate group can participate in aromatic stacking (π-π) interactions or hydrogen bonding (via the carbonyl oxygen), providing the non-covalent "glue" needed to form larger structures. By modifying the benzoate group or other positions on the bicyclic frame, chemists can install specific recognition sites to direct the self-assembly process with high fidelity, creating complex architectures from simple molecular precursors.

Organogel Formation

Currently, there is a lack of specific published research detailing the use of this compound in the formation of organogels.

Ligands for Metal-Organic Architectures

There is no available scientific literature that describes the incorporation of this compound as a primary organic linker in the synthesis of metal-organic frameworks (MOFs) or related coordination polymers. The construction of such architectures typically relies on ligands possessing multiple coordination sites, such as polycarboxylates or nitrogen-based heterocycles, to build extended networks.

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The rigid and conformationally constrained bicyclo[2.2.1]heptane skeleton is a cornerstone in asymmetric synthesis, serving as an effective chiral backbone for both chiral auxiliaries and ligands. rsc.org This structural motif provides a well-defined three-dimensional arrangement that can effectively control the stereochemical outcome of a reaction. The synthesis of related compounds, such as para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates, has been accomplished through Diels-Alder reactions, indicating the accessibility of this class of molecules. pleiades.online

As a chiral auxiliary , a derivative of the bicyclo[2.2.1]heptane framework can be temporarily incorporated into a prochiral substrate. Its bulky and rigid structure physically blocks one face of the molecule, directing the attack of a reagent to the opposite face, thus leading to the formation of one stereoisomer over the other. Although specific examples detailing the use of this compound for this purpose are not prominent, other derivatives of the bicyclo[2.2.1]heptane family, like Bornanesultam, are well-known and widely used chiral auxiliaries. rsc.org

In its capacity as a chiral ligand , the bicyclo[2.2.1]heptane framework is used to create a chiral environment around a metal center in a catalyst. This chiral pocket influences the binding of reactants and controls the stereochemistry of the transition state, leading to high enantioselectivity in the product. Various derivatives, including those based on 2,5-diazabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane, have been successfully employed as ligands in a range of asymmetric catalytic reactions. researchgate.netsemanticscholar.org These ligands have proven effective in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes and palladium-catalyzed allylic alkylations. researchgate.netsemanticscholar.org

The effectiveness of these ligands stems from the predictable and rigid geometry of the bicyclic core, which translates chiral information to the catalytic center with high fidelity. The table below summarizes the performance of some representative chiral ligands based on the bicyclo[2.2.1]heptane framework in asymmetric catalysis.

Ligand TypeReactionCatalyst SystemYield (%)Enantiomeric Excess (ee %)
2,5-Diazabicyclo[2.2.1]heptane derivativeDiethylzinc addition to benzaldehydeLigand + Zn(Et)₂N/AHigh
2-Azanorbornane N,S-donor derivativeAsymmetric Allylic Alkylation (Tsuji-Trost)Ligand + Palladium80up to 90
Chiral 1,4-amino alcohol from norborneneDiethylzinc addition to benzaldehydeLigand + Zn(Et)₂HighHigh

This table presents data for derivatives of the bicyclo[2.2.1]heptane family to illustrate the potential of this scaffold in asymmetric synthesis. researchgate.netsemanticscholar.orgpsu.edu

Future Directions and Emerging Research Avenues for Bicyclo 2.2.1 Hept 2 Yl Methyl Benzoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of the (Bicyclo(2.2.1)hept-2-yl)methyl moiety relies heavily on the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. Future research is geared towards making this and other synthetic routes more sustainable and efficient.

One promising area is the use of biocatalysis and enzyme-catalyzed reactions . Lipases have been successfully employed for the enantiopure synthesis of related bicyclo[2.2.1]heptane diols through stereospecific transesterifications. researchgate.net This approach offers a pathway to chiral derivatives of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate (B1203000), which are valuable in pharmaceutical synthesis. The use of enzymes like horse liver alcohol dehydrogenase for the stereospecific oxidation of oxabicyclic diols further highlights the potential for enzymatic methods in creating complex and chiral bicyclic structures. cdnsciencepub.com

The development of photocatalytic Diels-Alder reactions presents another green alternative. These reactions can proceed under mild conditions using visible light, reducing the energy consumption and byproducts associated with thermally-driven processes. nih.gov Furthermore, research into the use of biomass-derived dienophiles is gaining traction. rsc.orgnih.gov Utilizing platform chemicals derived from renewable resources like furfural (B47365) to react with cyclopentadiene aligns with the principles of green chemistry and reduces the reliance on petrochemical feedstocks. nih.gov

Synthetic ApproachSustainability AdvantageKey Research Focus
BiocatalysisHigh stereoselectivity, mild reaction conditions, renewable catalysts.Discovery of novel enzymes, optimization of reaction conditions for bicyclic esters.
PhotocatalysisUse of visible light as a renewable energy source, ambient reaction temperatures.Development of efficient photocatalysts, expanding the scope to various dienophiles.
Biomass-Derived FeedstocksReduced carbon footprint, utilization of renewable resources.Efficient conversion of biomass to functionalized dienophiles, catalyst development.

Exploration of New Reactivity Modes and Mechanistic Pathways

Beyond established transformations, researchers are exploring novel ways to functionalize the bicyclo[2.2.1]heptane skeleton and better understand its complex mechanistic pathways.

C-H bond activation is a powerful strategy for the direct functionalization of the norbornane (B1196662) framework, offering a more atom-economical approach than traditional methods that require pre-functionalized substrates. jst.go.jpresearchgate.net This allows for the introduction of new functional groups at positions that are otherwise difficult to access.

The ester group in (Bicyclo(2.2.1)hept-2-yl)methyl benzoate and its derivatives can participate in novel transformations such as ring-opening metathesis polymerization (ROMP) . The reactivity of norbornene esters in ROMP is highly dependent on the structure of the ester substituent and its orientation, which allows for the synthesis of polymers with tailored properties. rsc.org Furthermore, ring-opening carbonyl-olefin metathesis provides a pathway to functionalized cyclopentane (B165970) derivatives, expanding the synthetic utility of the bicyclic scaffold. rsc.org

A deeper understanding of the classic Wagner-Meerwein rearrangement in norbornyl systems continues to be an active area of research. wikipedia.orglscollege.ac.inresearchgate.netlibretexts.org Mechanistic studies, often aided by computational chemistry, are clarifying the factors that control these complex skeletal reorganizations, which is crucial for predicting and controlling the outcomes of reactions involving carbocationic intermediates. core.ac.uk

Rational Design of Derivatives for Enhanced Functionality in Materials Science

The rigid bicyclo[2.2.1]heptane unit is an attractive building block for high-performance materials. The rational design of this compound derivatives is leading to materials with enhanced thermal, optical, and electronic properties.

In the field of microelectronics, norbornene-based polymers are being developed as photoresists for high-resolution lithography. utexas.edumdpi.comgoogle.com By incorporating specific functional groups into the benzoate moiety or the bicyclic ring, the dissolution properties and etch resistance of the resulting polymers can be precisely controlled. For instance, the incorporation of hexafluorocarbinol groups can improve transparency for 157 nm lithography. utexas.edu

The unique structure of the norbornane scaffold is also being exploited in the design of liquid crystals . google.com By attaching mesogenic groups to the bicyclic framework, new liquid crystalline materials with specific phase behaviors can be created. Additionally, amorphous polyesters derived from norbornene-based diols exhibit high glass transition temperatures, making them potential substitutes for polycarbonates in demanding applications. rsc.org

Material ApplicationKey Property EnhancementDesign Strategy
PhotoresistsHigh thermal stability, controlled dissolution, transparency.Incorporation of acid-labile groups and fluorine-containing moieties.
Liquid CrystalsTailored mesophase behavior, thermal stability.Attachment of rigid mesogenic units to the bicyclic scaffold.
High-Performance PolymersHigh glass transition temperature, mechanical strength.Use of rigid, bulky norbornane monomers in polyester (B1180765) synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a key trend in modern chemistry, and the synthesis of this compound and its derivatives is no exception.

Flow chemistry offers numerous advantages for Diels-Alder reactions, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the ability to easily scale up production. researchgate.net The use of microreactors can lead to faster conversions and improved product purities. researchgate.net

The integration of flow reactors with automated synthesis platforms and artificial intelligence is poised to revolutionize the discovery and optimization of new reactions and molecules. nih.govdrugtargetreview.comyoutube.comClosed-loop optimization , where a machine learning algorithm analyzes the output of a flow reactor and suggests new reaction conditions to improve yield or selectivity, can significantly accelerate the development process. technologynetworks.comdigitellinc.com Robotic systems can perform high-throughput screening of catalysts and reaction conditions, further speeding up the discovery of novel synthetic routes for complex molecules like functionalized bicyclo[2.2.1]heptane derivatives. chemistryworld.com

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Many reactions involving the bicyclo[2.2.1]heptane system proceed through short-lived, transient intermediates, such as non-classical carbocations. The direct observation and characterization of these species are crucial for a complete understanding of the reaction mechanisms.

Advanced NMR spectroscopy techniques, particularly at low temperatures, have been instrumental in providing evidence for the existence and structure of the non-classical 2-norbornyl cation . libretexts.orgunacademy.comwikipedia.orgresearchgate.netgithub.io These studies have confirmed the delocalized nature of the positive charge in this iconic intermediate.

Ultrafast spectroscopy , such as femtosecond-resolved mass spectrometry, allows for the real-time probing of chemical reactions. github.io These techniques can be used to observe the formation and decay of transient species during a reaction, providing invaluable insights into the dynamics of bond breaking and formation. The application of such techniques to the Diels-Alder reaction or the Wagner-Meerwein rearrangement of this compound derivatives would provide unprecedented detail about their mechanistic pathways. In-situ spectroscopic methods, like real-time FT-IR, can also be used to monitor the progress of these reactions and identify intermediates. unacademy.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.